molecular formula C8H16N8O B5971378 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide CAS No. 696626-24-1

1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide

Cat. No. B5971378
CAS RN: 696626-24-1
M. Wt: 240.27 g/mol
InChI Key: SCKBNWZGJCHJBX-UHFFFAOYSA-N
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Description

1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide, commonly known as BTTAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTTAA is a hydrazinecarboxamide derivative that is widely used as a coupling agent, a cross-linking agent, and a ligand in various chemical reactions.

Mechanism of Action

The mechanism of action of BTTAA is based on its ability to form stable complexes with metal ions, such as copper, zinc, and iron. BTTAA acts as a chelating agent, binding to the metal ions and forming a stable complex. This property of BTTAA makes it a useful tool in various scientific research applications, such as metal ion detection, metal ion separation, and metal ion catalysis.
Biochemical and Physiological Effects:
BTTAA has been shown to have minimal biochemical and physiological effects on living organisms. Studies have shown that BTTAA is non-toxic and does not cause any significant adverse effects on cell viability or metabolism. However, further studies are needed to fully understand the potential effects of BTTAA on living organisms.

Advantages and Limitations for Lab Experiments

BTTAA has several advantages for use in lab experiments. It is easy to synthesize, has a high purity level, and is cost-effective. BTTAA also has a strong affinity for metal ions, making it a useful tool in various scientific research applications. However, BTTAA has some limitations, such as its limited solubility in water and its potential to form complexes with other metal ions, which can interfere with experimental results.

Future Directions

There are several future directions for the use of BTTAA in scientific research. One potential direction is the development of BTTAA-based sensors for the detection of metal ions in environmental and biological samples. Another direction is the use of BTTAA as a ligand for the synthesis of potential drug candidates. Additionally, further studies are needed to fully understand the potential effects of BTTAA on living organisms and to explore its potential applications in other scientific research fields.
In conclusion, BTTAA is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTTAA has been extensively studied and used in various scientific research fields, such as biochemistry, materials science, and pharmaceuticals. BTTAA has several advantages for use in lab experiments, such as its easy synthesis, high purity level, and strong affinity for metal ions. However, further studies are needed to fully understand the potential effects of BTTAA on living organisms and to explore its potential applications in other scientific research fields.

Synthesis Methods

BTTAA can be synthesized by reacting 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl chloride with hydrazinecarboxamide in the presence of a base. The reaction yields BTTAA as a white crystalline solid with a high purity level. The synthesis process is simple, efficient, and cost-effective, making BTTAA a popular choice for many research applications.

Scientific Research Applications

BTTAA has been extensively studied and used in various scientific research fields, such as biochemistry, materials science, and pharmaceuticals. In biochemistry, BTTAA is used as a coupling agent for the immobilization of enzymes and proteins on solid surfaces. In materials science, BTTAA is used as a cross-linking agent for the preparation of hydrogels and other polymeric materials. In pharmaceuticals, BTTAA is used as a ligand for the synthesis of potential drug candidates.

properties

IUPAC Name

1-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N8O/c1-14(2)6-11-7(15(3)4)13-8(12-6)16(10)5(9)17/h10H2,1-4H3,(H2,9,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKBNWZGJCHJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C(=O)N)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364100
Record name 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide

CAS RN

696626-24-1
Record name 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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